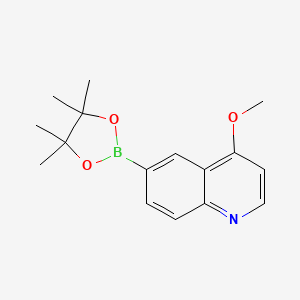
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as quinazolinones. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the following steps:
Formation of Tetrahydroquinazoline Core: The core structure of tetrahydroquinazoline can be synthesized through the condensation of aniline derivatives with ketones or aldehydes in the presence of reducing agents.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through N-alkylation reactions, where an appropriate alkyl halide reacts with the amine group of the tetrahydroquinazoline core.
Coupling with Aniline: The final step involves the coupling of the tetrahydroquinazoline core with aniline derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace one or more substituents on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry and Biology: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been explored for their ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: In the material science industry, this compound has been used as a precursor for the synthesis of advanced materials, including organic semiconductors and polymers for electronic devices.
作用機序
The mechanism by which N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with potential medicinal applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: A compound used in organic electronics.
Uniqueness: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline stands out due to its unique combination of structural features and biological activities
特性
分子式 |
C16H19N3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C16H19N3/c1-19(2)14-9-7-12(8-10-14)16-17-11-13-5-3-4-6-15(13)18-16/h3-10,16-18H,11H2,1-2H3 |
InChIキー |
WMYJJZUGHSSORE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)

![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)

